molecular formula C20H21N5O3 B2382246 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 876670-21-2

4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2382246
CAS RN: 876670-21-2
M. Wt: 379.42
InChI Key: UJTYVZLNGDAONB-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as Temozolomide, is a chemotherapy drug used to treat certain types of brain tumors, including glioblastoma multiforme and anaplastic astrocytoma. This drug is a second-generation alkylating agent that is used in combination with radiation therapy to treat brain tumors.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel bioactive compounds, such as 1,2,4-oxadiazole natural product analogs, involve complex chemical structures related to the compound . These compounds have been tested for antitumor activity, showcasing the potential of similar structures in medicinal chemistry (Maftei et al., 2013).

Metal-Ligand Stability

  • Research into the formation of complexes with ligands, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, can provide insights into coordination chemistry. Studies on ligand stability constants in mixed solvents demonstrate the utility of these compounds in developing new chemical entities (Tekade et al., 2018).

Molecular Rearrangement

  • The molecular rearrangement of related imidazole-quinoline diones leads to the formation of novel indole and imidazolinone derivatives. Understanding these reactions contributes to the development of new synthetic methods in organic chemistry (Klásek et al., 2007).

Biological Activity

  • Compounds with structures similar to 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for biological activities, such as antimicrobial properties against various strains (Sankhe & Chindarkar, 2021).

Novel Sulfur-Transfer Reactions

  • Investigations into reactions of azole N-oxides with thioketones, leading to novel sulfur-transfer reactions, expand our understanding of chemical reactivity and synthetic pathways for developing new molecules (Mlostoń et al., 1998).

Transfer Hydrogenation Catalysts

  • Cationic iridium complexes bearing imidazol-2-ylidene ligands, used as catalysts for transfer hydrogenation reactions, demonstrate the application of complex molecular structures in catalysis (Hillier et al., 2001).

Y-shaped Fluorophores with Imidazole Core

  • The development of new y-shaped fluorophores with an imidazole core highlights the application of such compounds in the field of fluorescence and photostability, contributing to advancements in optical materials (Ozturk et al., 2012).

Novel 2-Thioxoimidazolines

  • The synthesis of 2-thioxoimidazolines via reactions of quinoline-2,4-diones with isothiocyanates showcases innovative approaches in the creation of sulfur-containing compounds, potentially useful in various fields including pharmacology (Prucková et al., 2009).

Antibacterial Activity of Imidazo Derivatives

  • The design and synthesis of imidazo derivatives with antibacterial activity exemplify the application of these structures in developing new antimicrobial agents (Prasad, 2021).

properties

IUPAC Name

4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-12(2)24-16-17(21-19(24)23(11)15-9-7-6-8-10-15)22(5)20(28)25(18(16)27)13(3)14(4)26/h6-10,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTYVZLNGDAONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione

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